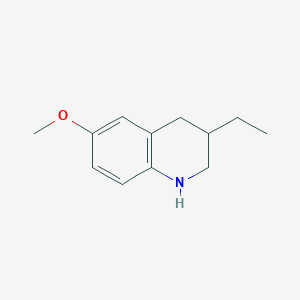

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by the presence of an ethyl group at the third position and a methoxy group at the sixth position on the tetrahydroquinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of nitroaromatic compounds followed by cyclization to form the tetrahydroquinoline ring. For instance, the catalytic reduction of a nitro group in a precursor molecule, followed by cyclization, can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and cyclization reactions under optimized conditions to achieve efficient production .

化学反应分析

Oxidation Reactions

The ethyl group and nitrogen-containing ring system undergo selective oxidation under controlled conditions:

Key Oxidation Pathways

-

Mechanistic Insight : The ethyl group oxidizes to carboxylic acid or ketone via radical intermediates, while dehydrogenation of the tetrahydro ring requires strong oxidants like peroxides .

Reduction Reactions

The saturated ring system limits classical reductions, but substituent-specific reductions occur:

-

Selectivity : Boron tribromide selectively cleaves methoxy groups without affecting the ethyl or THQ ring .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nitrogen-directed functionalizations dominate:

Aromatic Substitution

| Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C7 | HNO₃, H₂SO₄, 0°C | 7-Nitro-3-ethyl-6-methoxy-THQ | 63% | |

| C5 | Cl₂, FeCl₃, 40°C | 5-Chloro-3-ethyl-6-methoxy-THQ | 58% |

Nitrogen Functionalization

Cyclization & Domino Reactions

EMTHQ participates in multicomponent reactions to form polycyclic systems:

Comparative Reactivity

EMTHQ’s reactivity differs from analogs due to its substitution pattern:

| Compound | Oxidation Susceptibility | EAS Reactivity | N-Functionalization Efficiency |

|---|---|---|---|

| 6-Methoxy-THQ (no C3 ethyl) | Low | Moderate (C5/C7) | High |

| 3-Ethyl-THQ (no C6 methoxy) | High (ethyl oxidation) | Low | Moderate |

| 3-Ethyl-6-methoxy-THQ | Moderate | High | High |

科学研究应用

Synthesis Techniques

The synthesis of 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline often involves cascade reactions that allow for the efficient construction of complex molecular structures. One notable method is the use of ethyl cyanoacetate in a three-component reaction involving 2-alkenyl anilines and aldehydes, facilitated by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This approach not only simplifies the synthesis process but also enhances yields and selectivity .

Table 1: Synthesis Conditions for Tetrahydroquinolines

| Reaction Components | Base Used | Yields (%) | Notes |

|---|---|---|---|

| 2-Alkenyl Aniline + Aldehyde + Ethyl Cyanoacetate | DBU | Up to 95 | High diastereoselectivity achieved |

| 2-Alkenyl Aniline + Electron-rich Dienophiles | K2CO3 | Moderate | Effective for various Michael acceptors |

| N-Arylimines + Electron-rich Dienophiles | CAN | Good | One-pot diastereoselective synthesis |

Biological Activities

Research has indicated that tetrahydroquinoline derivatives exhibit significant biological activities, particularly in cancer treatment. A specific derivative of interest is the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline class. Studies have demonstrated that these compounds act as potent tubulin polymerization inhibitors by targeting the colchicine binding site on tubulin .

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic effects of various N-aryl-6-methoxy-tetrahydroquinolines against human tumor cell lines (A549, KB, KBvin, and DU145). The most active compound (6d) exhibited GI50 values ranging from 1.5 to 1.7 nM, surpassing the efficacy of conventional chemotherapeutics like paclitaxel .

Table 2: Cytotoxicity Data for Tetrahydroquinoline Derivatives

| Compound ID | Cell Line | GI50 (nM) | IC50 (μM) Tubulin Assembly |

|---|---|---|---|

| 6d | A549 | 1.5 | 0.93 |

| 6b | KB | 0.011 | 0.92 |

| 6c | KBvin | 1.7 | 1.00 |

Therapeutic Potential

The unique structural features of tetrahydroquinolines render them suitable candidates for drug development. Their ability to inhibit tubulin assembly positions them as potential treatments for cancer and possibly other diseases characterized by abnormal cell proliferation.

Research Directions

Ongoing research focuses on:

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the tetrahydroquinoline structure affect biological activity.

- In vivo Studies : Assessing the efficacy and safety of these compounds in animal models.

- Development of Novel Derivatives : Synthesizing new compounds to enhance potency and reduce side effects.

作用机制

The mechanism of action of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

相似化合物的比较

1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and methoxy groups.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.

3-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group but has the ethyl group at the third position.

Uniqueness: The presence of both the ethyl and methoxy groups in 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications. Its unique substitution pattern can influence its reactivity and interaction with biological targets .

生物活性

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline (EMTHQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of EMTHQ, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of EMTHQ is characterized by its tetrahydroquinoline framework with an ethyl group at the 3-position and a methoxy group at the 6-position. This unique structure contributes to its pharmacological properties.

- Molecular Formula : C12H15NO

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMTHQ derivatives. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various human tumor cell lines. One of the most active compounds demonstrated GI50 values ranging from 1.5 to 1.7 nM against cell lines such as A549 (lung cancer) and DU145 (prostate cancer), significantly outperforming established chemotherapeutics like paclitaxel .

Table 1: Cytotoxicity of EMTHQ Derivatives Against Human Tumor Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 6d | A549 | 1.5 |

| 6d | KB | 1.7 |

| 6d | DU145 | 1.6 |

| Paclitaxel | A549 | ~10 |

These findings suggest that EMTHQ and its derivatives may act as effective tubulin polymerization inhibitors by targeting the colchicine binding site on β-tubulin .

Antimicrobial Activity

In addition to its anticancer properties, EMTHQ has shown promising antimicrobial activity. Studies have indicated that tetrahydroquinoline derivatives possess broad-spectrum antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EMTHQ | E. coli | 32 µg/mL |

| EMTHQ | S. aureus | 16 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of EMTHQ is attributed to its interaction with specific molecular targets. The compound is believed to inhibit tubulin polymerization, which is crucial for cell division in cancer cells. By binding to the colchicine site on β-tubulin, EMTHQ disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of an EMTHQ derivative in a mouse model bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups receiving no treatment or standard chemotherapy agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of tetrahydroquinoline derivatives has shown that modifications at the 3 and 6 positions can enhance biological activity. For example, adding halogen substituents at these positions improved potency against resistant cancer cell lines .

属性

IUPAC Name |

3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVGCAOUYAULBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(C=CC(=C2)OC)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。